molecular formula C8H12N2 B1587757 N-(pyridin-2-ylmethyl)ethanamine CAS No. 51639-58-8

N-(pyridin-2-ylmethyl)ethanamine

Cat. No.: B1587757
CAS No.: 51639-58-8
M. Wt: 136.19 g/mol
InChI Key: BQSUUGOCTJVJIF-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)ethanamine is an organic compound characterized by the presence of a pyridine ring attached to an ethanamine group

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

N-(pyridin-2-ylmethyl)ethanamine derivatives are used in the synthesis of Cu(II) complexes, which demonstrate strong DNA binding propensity and minor structural changes in calf thymus DNA. These complexes, due to their interaction with DNA, show potential for cytotoxicity against various cancer cell lines (Kumar et al., 2012).

Corrosion Inhibition

Derivatives of this compound are used in the synthesis of cadmium(II) Schiff base complexes. These complexes have been found to inhibit corrosion on mild steel, particularly in acidic environments, demonstrating a practical application in corrosion engineering (Das et al., 2017).

Photo-induced Oxidation Studies

Complexes derived from this compound have been studied for their photochemical properties. Upon UV or visible irradiation, these complexes enhance the rate of outer sphere electron transfer, leading to the formation of superoxide radical anion and the complexes in the Fe(III) redox state. This has implications in understanding and utilizing light-induced redox processes (Draksharapu et al., 2012).

Ligand Exchange and Spin State Equilibria

This compound-based ligands are crucial in forming Fe(II) complexes, which undergo ligand exchange in aqueous media and display a spin equilibrium between low- and high-spin states. These characteristics are essential in applications like DNA cleavage in water with oxygen as the terminal oxidant (Draksharapu et al., 2012).

Redox Applications

A ferrocene derivative of this compound demonstrates multi-electron transfer behavior, improved solubility, and potential as a redox moiety. This has promising prospects in high-performance battery applications (Xie et al., 2018).

Catalytic Activities

This compound derivatives have been utilized in synthesizing metal complexes that exhibit catalytic activities. These activities include the polymerization of rac-lactide and methyl methacrylate, which are significant in the field of polymer chemistry (Lee et al., 2019).

Future Directions

While specific future directions for “N-(pyridin-2-ylmethyl)ethanamine” are not available, similar compounds have been synthesized and studied for their potential biological activities .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(pyridin-2-ylmethyl)ethanamine can be synthesized through several methods. One common approach involves the condensation reaction between 2-pyridinecarboxaldehyde and methylamine, resulting in the formation of the desired product . This reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: N-(pyridin-2-ylmethyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted pyridine derivatives.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-9-7-8-5-3-4-6-10-8/h3-6,9H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSUUGOCTJVJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406028
Record name N-(pyridin-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51639-58-8
Record name N-(pyridin-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

prepared by reaction of pyridine-2-carboxaldehyde with 2M ethylamine in THF.
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Synthesis routes and methods II

Procedure details

prepared by reaction of ethylamine with pyridine-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the incorporation of N-(pyridin-2-ylmethyl)ethanamine into the ligand structure influence its interaction with DNA?

A1: While the provided research doesn't directly investigate the interaction of this compound itself with DNA, it highlights its presence within larger ligands designed for this purpose. For instance, in the study by [], this compound is part of the ligand "N-(anthracen-9-ylmethyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine" (APPE). This ligand, when complexed with Zn(II) or Co(II), exhibits DNA photocleavage activity upon irradiation []. Although the specific role of this compound within this interaction is not explicitly elucidated, its presence within the larger structure suggests its potential contribution to DNA binding or the overall photocleavage process.

Q2: How does the structural characterization of metal complexes containing this compound provide insights into their potential applications?

A2: Structural characterization techniques like X-ray crystallography help determine the spatial arrangement of atoms within the metal complexes. For example, in [], the study investigates the crystal structures of copper complexes formed with ligands incorporating this compound. These analyses revealed the presence of supramolecular networks formed by anion–π and lone pair–π non-covalent bonds []. Understanding these structural features provides valuable information about the potential applications of these complexes, such as in the design of materials with specific electronic or catalytic properties.

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